The CEK1-mediated mitogen-activated protein kinase signaling pathway represents a fundamental regulatory mechanism in Candida albicans that governs cell wall biogenesis, morphogenesis, and stress responses [1] [2] [3]. This pathway consists of a sophisticated network of upstream sensors, core kinase components, and downstream effectors that work in concert to maintain cellular integrity and respond to environmental challenges.
The CEK1 pathway initiation relies on three critical upstream components that serve as environmental sensors and signal transducers: Msb2, Sho1, and Opy2 [4] [5] [6].
Msb2 Protein Function and Structure
Msb2 functions as the primary head sensor of the CEK1 pathway and belongs to the mucin family of glycoproteins [4] [7]. This transmembrane protein contains an extracellular domain with serine/threonine/proline-rich mucin sequences, a single transmembrane domain, and a cytoplasmic tail essential for signal transduction [4]. Under normal growth conditions, Msb2 exhibits dual regulatory functions: its N-terminal sequences repress CEK1 phosphorylation during unstressed conditions, while its C-terminal regions surrounding the transmembrane domain are crucial for CEK1 activation during glycostress conditions induced by tunicamycin or caspofungin [4] [8].
The protein undergoes regulated proteolytic processing, termed shedding, which releases its extracellular domain and potentially allows its cytoplasmic portion to translocate to the nucleus during stress conditions [4] [9]. This shedding mechanism appears to be particularly important during exposure to N-acetyl-D-glucosamine at elevated temperatures, potentially mediated by secreted aspartic proteases [1].
Sho1 Adaptor Protein Characteristics
Sho1 serves as an essential adaptor protein that links environmental stress perception to CEK1 activation [5] [10]. This protein is particularly critical for CEK1 phosphorylation during growth resumption from stationary phase and in response to cell wall-damaging agents [5]. Sho1 mutants display characteristic phenotypes including sensitivity to oxidative stress, altered cell wall structure manifested by spontaneous flocculation, and defective morphogenesis on various media that normally stimulate hyphal growth [5].
The protein exhibits specificity in its regulatory functions, as deletion of SHO1 completely blocks CEK1 activation during growth transitions, while having differential effects depending on the stress condition applied [5] [7]. Notably, Sho1 appears to have hierarchical importance over Msb2 in certain signaling contexts, as demonstrated by the complete absence of CEK1 phosphorylation in sho1 mutants during specific experimental conditions [7].
Opy2 Transmembrane Protein Role
Opy2 represents a specialized transmembrane component that mediates CEK1 activation in response to specific environmental perturbations [6]. This protein is essential for triggering CEK1 phosphorylation upon growth resumption from stationary phase and during exposure to cell wall-disturbing compounds such as zymolyase and tunicamycin [6]. Unlike its Saccharomyces cerevisiae counterpart, Candida albicans Opy2 does not participate in osmotic stress adaptation or oxidative stress responses, indicating functional specialization in this pathogenic fungus [6].
The protein appears to function in conjunction with Msb2 and Sho1, as evidenced by the requirement for all three components for optimal CEK1 pathway activation under various stress conditions [6] [7].
The core kinase cascade of the CEK1 pathway follows the canonical three-tier MAPK organization, with Ste11 serving as the MAPKKK and Hst7 functioning as the MAPKK [11] [12].
Ste11 MAPKKK Function and Regulation
Ste11 occupies a central position in the CEK1 signaling cascade, receiving upstream signals from the small GTPase Cdc42 and transmitting them through sequential phosphorylation events [11] [7]. Hyperactive forms of Ste11, particularly the truncated ΔN467 variant, demonstrate the critical role of this kinase in pathway activation and downstream effects [11]. When overexpressed, hyperactive Ste11 induces constitutive CEK1 phosphorylation and leads to β-glucan unmasking, illustrating the direct connection between kinase activity and cell wall remodeling [11].
The regulation of Ste11 involves multiple upstream inputs, with Cdc42 serving as a primary activator [7] [11]. Genetic studies demonstrate that cells expressing activated Cdc42 variants require functional Ste11 for CEK1 pathway activation, confirming the linear relationship between these components [7]. Additionally, Ste11 expression itself appears to be subject to positive feedback regulation, as CEK1 pathway activation leads to increased transcription of STE11, creating a reinforcing loop that amplifies pathway activity under appropriate conditions [11].
Hst7 MAPKK Essential Functions
Hst7 functions as the essential MAPKK component that directly phosphorylates and activates CEK1 [12]. Genetic analyses consistently demonstrate that HST7 deletion completely abolishes CEK1 phosphorylation under all tested conditions, confirming its non-redundant role in the pathway [12] [13]. This kinase represents a critical bottleneck in CEK1 signaling, as its absence cannot be compensated by other pathway components.
The protein serves as an integration point for upstream signals, receiving phosphorylation from Ste11 and translating this activation into CEK1 phosphorylation [12]. Strains defective in Hst7 exhibit phenotypes consistent with CEK1 pathway disruption, including altered cell wall architecture and modified responses to environmental stresses [14] [15].
The CEK1 pathway culminates in the activation of specific transcription factors that mediate the cellular response to pathway activation, with Cph1 serving as the primary characterized downstream effector [11] [16] [12].
Cph1 Transcription Factor Functions
Cph1 represents the dedicated transcription factor of the CEK1 pathway and plays crucial roles in hyphal formation, cell wall gene regulation, and white-to-opaque cell switching [11] [16] [12]. Upon CEK1 activation, Cph1 undergoes phosphorylation and nuclear translocation, where it regulates the expression of genes involved in morphogenesis and cell wall maintenance [11].
Recent studies demonstrate that Cph1 activation serves as a key mediator of β-glucan unmasking induced by hyperactive Ste11 [16]. Deletion of CPH1 in strains expressing hyperactive STE11 variants restores β-glucan masking to wild-type levels, confirming that Cph1 is the primary transcription factor responsible for Ste11-induced cell wall alterations [16]. This finding establishes a direct mechanistic link between CEK1 pathway activation and cell wall structural changes that affect immune recognition.
Additional Downstream Components
Beyond Cph1, the CEK1 pathway influences other transcriptional regulators and cellular processes. Ace2, another transcription factor, appears to be involved in CEK1-mediated responses, particularly in the context of cell wall glycosylation and stress adaptation [17] [11]. The pathway also regulates the expression of cell wall-modifying proteins and stress response genes, indicating a broad transcriptional network under CEK1 control [11].
The CEK1 pathway responds to a diverse array of environmental stimuli that collectively signal the need for cell wall remodeling and stress adaptation [1] [14] [7] [8].
Chemical Stress Inducers
Tunicamycin, an inhibitor of N-linked glycosylation, serves as one of the most potent activators of the CEK1 pathway [14] [4] [8]. Treatment with this compound leads to strong upregulation of both total CEK1 protein levels and phosphorylated CEK1, indicating both transcriptional and post-translational responses [14] [4]. The activation requires functional Msb2 and Sho1 proteins, demonstrating the dependence on upstream sensor components [14] [7].
Caspofungin, which inhibits β-glucan synthesis, induces moderate CEK1 activation that is also dependent on Msb2 and Sho1 [14] [7] [8]. This response is specific to the CEK1 pathway, as the cell wall integrity MAPK Mkc1 shows independent activation patterns in response to caspofungin [14]. The differential activation of these pathways suggests specialized roles in responding to distinct types of cell wall damage.
Physical and Growth-Related Triggers
Growth resumption from stationary phase represents a physiological trigger that consistently activates CEK1 [5] [7]. When stationary-phase cells are diluted into fresh medium, CEK1 phosphorylation becomes detectable as early as 5 minutes and reaches peak levels within 1-2 hours [5] [7]. This rapid activation suggests that CEK1 plays a critical role in the cellular adaptations required for growth transition, potentially involving cell wall remodeling to accommodate renewed cell division and expansion.
Cell wall-interfering compounds such as Congo red, calcofluor white, and zymolyase also trigger CEK1 activation [5] [14] [15]. These agents cause direct perturbation of cell wall structure, and the CEK1 response appears to be part of a damage-sensing mechanism that initiates repair processes [5] [15].
The CEK1 pathway serves as a primary sensor and responder to cell wall integrity challenges, coordinating multiple cellular processes to maintain structural homeostasis [2] [3] [15].
β-Glucan Exposure and Masking Regulation
CEK1 pathway activation leads to increased exposure of β-glucan at the cell surface, a phenomenon with significant implications for host-pathogen interactions [2] [11]. Strains with defective CEK1 signaling show constitutively elevated β-glucan exposure, indicating that the pathway normally functions to maintain proper glucan masking [2]. This masking is crucial for immune evasion, as exposed β-glucan serves as a pathogen-associated molecular pattern recognized by host dectin-1 receptors [2].
The mechanism of β-glucan exposure involves CEK1-mediated upregulation of cell wall-modifying proteins and transcriptional changes that alter cell wall architecture [11]. Hyperactivation of the pathway through overexpression of activated Ste11 variants leads to systematic unmasking of β-glucan, demonstrating the direct causal relationship between pathway activity and cell wall structure [11].
Cell Wall Gene Expression Regulation
The CEK1 pathway exerts extensive transcriptional control over genes involved in cell wall biogenesis and maintenance [11] [8]. Transcriptomic analyses reveal that pathway activation upregulates multiple categories of genes, including cell wall structural proteins, stress response factors, and metabolic enzymes involved in cell wall precursor synthesis [11].
Specific targets include the ALS gene family, which encodes cell surface adhesins important for host cell interaction [8]. The pathway also regulates PMT genes encoding protein O-mannosyltransferases, with complex positive and negative regulatory effects depending on the specific PMT isoform and cellular conditions [4] [8].
Cpp1 functions as the primary negative regulator of the CEK1 pathway, serving as a dual-specificity phosphatase that specifically targets the activation loop of CEK1 [18] [19] [20].
Biochemical Mechanisms of Cpp1 Function
Cpp1 belongs to the VH1 family of dual-specificity phosphatases and shows structural similarity to Saccharomyces cerevisiae Msg5 [19]. However, functional characterization reveals that Cpp1 preferentially dephosphorylates tyrosine residues of CEK1 rather than threonine residues, indicating substrate-specific activity patterns [19]. This tyrosine-specific activity is sufficient for CEK1 inactivation, as dual phosphorylation of both tyrosine and threonine residues is required for full MAPK activity [19].
In vitro studies demonstrate that Cpp1 can effectively dephosphorylate mammalian ERK1 and ERK2, and this activity is inhibited by vanadate and zinc ions, confirming its identity as a tyrosine phosphatase [19]. The phosphatase shows dose-dependent inhibition of MAPK activity, directly correlating with the extent of tyrosine dephosphorylation [19].
Physiological Roles and Genetic Interactions
Genetic analysis reveals that CPP1 deletion leads to constitutive CEK1 hyperphosphorylation and characteristic phenotypes including derepressed hyphal growth at ambient temperatures and altered cell wall architecture [19] [20]. These phenotypes are completely suppressed by deletion of CEK1, confirming that Cpp1 exerts its effects specifically through CEK1 regulation [19].
The phosphatase also plays important roles in cross-talk between MAPK pathways. Studies demonstrate that cpp1 mutants exhibit phenotypes remarkably similar to those of hog1 mutants, including enhanced white-to-opaque switching and hyperfilamentous growth [20]. This similarity stems from the role of Cpp1 in mediating cross-talk between the HOG1 and CEK1 pathways, as HOG1 deletion leads to reduced CPP1 expression, resulting in CEK1 hyperactivation [20].
Subcellular Localization and Activity Regulation
Analysis of GFP-tagged CEK1 and CEK2 proteins reveals that Cpp1 influences both the phosphorylation state and subcellular localization of these kinases [18]. In wild-type cells, CEK1 shows cytoplasmic distribution, but deletion of CPP1 leads to enhanced nuclear localization that correlates with increased activation loop phosphorylation [18]. This nuclear accumulation suggests that phosphorylation state directly influences kinase localization and potentially its access to nuclear substrates [18].
The CEK1 pathway employs multiple feedback mechanisms to ensure appropriate signal strength and duration while preventing excessive pathway activation [11] [17].
Positive Feedback Loops
Transcriptomic analysis reveals that CEK1 pathway activation leads to increased expression of several pathway components, creating positive feedback loops that amplify signaling under appropriate conditions [11]. Specifically, activation of the pathway upregulates CEK1, STE11, and CPH1 transcript levels, suggesting that active signaling promotes its own maintenance [11].
This positive feedback mechanism appears to require at least one functional copy of STE11, as strains completely lacking this gene cannot maintain the amplification loop even when provided with inducible hyperactive variants [11]. The feedback system may serve to maintain pathway activity during sustained stress conditions or to ensure rapid response to recurring stimuli.
Negative Feedback and Adaptation Mechanisms
The Ace2 transcription factor participates in both positive and negative feedback regulation of CEK1 signaling [17]. While Ace2 can promote certain CEK1-mediated responses, it also appears to be subject to negative regulation by upstream components such as Cst20 [17]. This dual regulation creates a complex feedback network that can both amplify and attenuate pathway activity depending on cellular context.
The pathway also exhibits adaptation mechanisms that prevent chronic activation. Studies of pheromone response regulation reveal that CEK2, a related MAPK, can influence CEK1 activity through unknown mechanisms, and both kinases are subject to Cpp1-mediated negative regulation [18]. This multi-layered control system ensures that pathway activation remains responsive to changing environmental conditions.
The relationship between the CEK1 and HOG1 pathways represents one of the most extensively characterized examples of MAPK cross-talk in Candida albicans [15] [20] [13].
Mechanisms of Negative Cross-Regulation
The HOG1 pathway exerts repressive control over CEK1 activation under basal conditions [15] [13]. Deletion of HOG1 or other components of the HOG pathway leads to constitutive CEK1 hyperphosphorylation, indicating that HOG1 normally functions to prevent inappropriate CEK1 activation [15] [13]. This repression is mediated, at least in part, through the regulation of CPP1 phosphatase expression, as hog1 mutants show approximately 40% reduced CPP1 transcript levels [20].
The molecular basis of this cross-talk involves the sensor protein Sho1, which can function in both pathways but shows preferential signaling toward CEK1 under most conditions [5] [13]. In hog1 mutants, the absence of HOG1-mediated repression allows enhanced signal flow through the Sho1-CEK1 branch, resulting in the observed hyperactivation [13].
Physiological Consequences of Pathway Imbalance
The balance between HOG1 and CEK1 activities has profound effects on cellular morphology and stress resistance [15] [13] [20]. HOG1 mutants exhibit enhanced hyphal formation capabilities and increased resistance to cell wall-interfering compounds such as Congo red, phenotypes that correlate directly with elevated CEK1 activity [15] [13]. Genetic suppression studies confirm that these phenotypes depend on functional CEK1 signaling, as double hog1 cek1 mutants lose the enhanced filamentation and stress resistance characteristics [15].
The cross-talk also influences specialized developmental processes such as chlamydospore formation [15]. While hog1 mutants are defective in chlamydospore development, this defect can be suppressed by additional deletions of CEK1 pathway components, indicating that excessive CEK1 activity interferes with this morphogenetic program [15].
The CEK1 pathway exhibits both parallel and interactive relationships with the protein kinase C cell wall integrity pathway mediated by Mkc1 [21] [13] [22].
Coordinate Responses to Cell Wall Stress
Both the CEK1 and PKC/Mkc1 pathways respond to cell wall damage, but they appear to have specialized roles in different aspects of cell wall maintenance [14] [21]. Studies using caspofungin treatment demonstrate that both pathways can be activated simultaneously, with CEK1 activation being Msb2/Sho1-dependent while Mkc1 activation occurs through independent mechanisms [14].
In certain mutant backgrounds, such as the cho1 phosphatidylserine synthase mutant, both CEK1 and Mkc1 show constitutive activation, and both pathways contribute to the characteristic β-glucan unmasking phenotype [21]. However, disruption of MKC1 alone does not significantly reduce the unmasking, suggesting that CEK1 plays the predominant role in this particular response [21].
Functional Complementarity and Redundancy
The two pathways appear to provide overlapping but non-redundant functions in cell wall integrity maintenance [15] [22]. Double mutants lacking components of both pathways often show synthetic phenotypes that are more severe than either single mutant, indicating that the pathways provide partially redundant functions [15].
Under certain stress conditions, loss of CEK1 pathway components can trigger compensatory activation of the PKC/Mkc1 pathway, suggesting the existence of cross-talk mechanisms that can redirect signaling when one pathway is compromised [7]. This compensation may represent a cellular strategy to maintain cell wall integrity despite pathway-specific defects.
The CEK1 pathway shows extensive integration with cellular systems that monitor nutritional status and growth conditions [5] [23] [24].
Growth Phase-Dependent Regulation
CEK1 activation is tightly linked to growth transitions, particularly the shift from stationary to exponential phase [5] [25]. This connection suggests that the pathway serves as a sensor of nutritional availability and cellular growth potential. When cells resume growth after nutrient limitation, rapid CEK1 activation facilitates the cell wall remodeling necessary to accommodate renewed cell division and expansion [5].
The pathway also responds to specific nutritional conditions, including the presence of alternative carbon sources and nitrogen availability [24]. These responses may reflect the need to adjust cell wall composition and structure based on available nutrients and metabolic flux [24].
Metabolic Integration and Energy Sensing
Studies in related fungi demonstrate that MAPK pathways, including CEK1 homologs, can integrate signals from multiple nutrient-sensing systems [23] [24]. In Candida albicans, the CEK1 pathway may receive inputs from the cAMP-PKA system, which serves as a central coordinator of growth and metabolism in response to glucose and other nutrients [24].
The pathway's role in sensing and responding to glycosylation defects also connects it to fundamental metabolic processes [14] [4]. Perturbations in protein glycosylation, whether due to drug treatment or metabolic imbalances, trigger CEK1 activation and subsequent adaptive responses that help maintain cellular function under suboptimal conditions [14] [4].
Quorum Sensing and Cell Density Effects
CEK1 pathway activity is subject to regulation by quorum sensing mechanisms mediated by molecules such as farnesol [25]. Farnesol treatment prevents CEK1 phosphorylation while simultaneously activating the Mkc1 pathway, demonstrating that cell density-dependent signals can differentially regulate MAPK pathways [25]. This regulation may coordinate individual cell responses with population-level behaviors, ensuring appropriate collective responses to environmental challenges.